

# An In-depth Technical Guide to 3-(2-Chlorophenyl)propan-1-amine

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## Compound of Interest

Compound Name: 3-(2-Chlorophenyl)propan-1-amine

Cat. No.: B172466

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential pharmacological relevance of **3-(2-Chlorophenyl)propan-1-amine**. The information is curated for professionals in the fields of chemical research and drug development.

## Core Compound Data

The fundamental molecular and physical properties of **3-(2-Chlorophenyl)propan-1-amine** and its hydrochloride salt are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

Property	3-(2-Chlorophenyl)propan-1-amine	3-(2-Chlorophenyl)propan-1-amine hydrochloride
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClN	C <sub>9</sub> H <sub>13</sub> Cl <sub>2</sub> N
Molecular Weight	169.65 g/mol	206.112 g/mol
CAS Number	18655-48-6	Not available

## Representative Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3-(2-Chlorophenyl)propan-1-amine** are not readily available in the cited literature, a plausible synthetic route can be inferred from procedures for analogous compounds. The following protocols are adapted from established methods for structurally similar molecules and are presented for illustrative purposes.

## Synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-one (A Precursor to an Isomeric Amine)

A common route to phenylpropanamines involves the synthesis of a ketone precursor via Friedel-Crafts acylation, followed by reductive amination. The following is a representative protocol for a related isomer.

### Experimental Protocol:

- To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0°C, isobutyryl chloride is slowly added.
- After the addition is complete, 3-chlorobenzaldehyde is added dropwise to the reaction mixture, while maintaining the temperature at 0°C.
- The reaction is allowed to warm to room temperature and is stirred for 12-18 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

## Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized compound can be determined using GC-MS. For primary amines, derivatization is often employed to improve chromatographic performance.

### Sample Preparation (with Derivatization):

- Accurately weigh approximately 1 mg of the sample into a vial.
- Add 1 mL of a suitable solvent (e.g., ethyl acetate).
- Add 100  $\mu$ L of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.

**GC-MS Conditions:**

- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or equivalent.
- Inlet Temperature: 250°C
- Injection Volume: 1  $\mu$ L (split mode, 20:1)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode:
  - To cite this document: BenchChem. [An In-depth Technical Guide to 3-(2-Chlorophenyl)propan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b172466#3-2-chlorophenyl-propan-1-amine-molecular-weight-and-formula>

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